molecular formula C17H18N4O3 B11115502 o-Tolylaminoacetic acid, [1-(3-nitrophenyl)ethylidene]hydrazide

o-Tolylaminoacetic acid, [1-(3-nitrophenyl)ethylidene]hydrazide

Cat. No.: B11115502
M. Wt: 326.35 g/mol
InChI Key: CWUFIOHPEBMPRN-CPNJWEJPSA-N
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Description

2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a molecular formula of C17H17N3O3 This compound is known for its unique structure, which includes both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 2-methylphenylamine with acetic anhydride to form an intermediate, which is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and amino derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic rings.

Scientific Research Applications

2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chloro-2-methylphenyl)amino]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide
  • 2-[(2-methylphenyl)amino]-N’-[1-(4-nitrophenyl)ethylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(2-METHYLPHENYL)AMINO]-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both nitro and methyl groups provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C17H18N4O3/c1-12-6-3-4-9-16(12)18-11-17(22)20-19-13(2)14-7-5-8-15(10-14)21(23)24/h3-10,18H,11H2,1-2H3,(H,20,22)/b19-13+

InChI Key

CWUFIOHPEBMPRN-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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